molecular formula C15H13NO5 B6401743 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261983-18-9

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6401743
CAS RN: 1261983-18-9
M. Wt: 287.27 g/mol
InChI Key: LFBFKPSTFYVXDK-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, or 3-E-5-N-B-A, is a widely used organic compound in scientific research. It is a derivative of benzoic acid, which is a naturally occurring carboxylic acid found in many plants and animals. 3-E-5-N-B-A is a white crystalline solid with a melting point of 106-107°C and is soluble in both water and alcohol. It is used in various applications in the laboratory, including as a reagent, in synthesis, and as a chromogenic agent.

Scientific Research Applications

3-E-5-N-B-A is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is a versatile compound that can react with a variety of substrates. It can also be used as a chromogenic agent, as it produces a yellow-orange color when reacted with certain compounds. It has also been used as a fluorescent indicator in spectroscopic experiments.

Mechanism of Action

3-E-5-N-B-A is an organic compound that can react with various substrates. The mechanism of action of 3-E-5-N-B-A is dependent on the reaction being studied. Generally, 3-E-5-N-B-A will react with the substrate to form an intermediate compound, which can then react further to form the desired product.
Biochemical and Physiological Effects
3-E-5-N-B-A is an organic compound and is not known to have any biochemical or physiological effects. It is not toxic or hazardous, and has a low environmental impact.

Advantages and Limitations for Lab Experiments

3-E-5-N-B-A is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. It is also relatively non-toxic and non-hazardous, making it a safe reagent to use in the laboratory. However, it is not soluble in non-polar solvents, and its solubility in water and alcohol is limited.

Future Directions

The future of 3-E-5-N-B-A research is wide open. It has already been used in a variety of scientific research applications, and its potential applications are only limited by the imagination. Possible future directions include the use of 3-E-5-N-B-A as a fluorescent indicator in spectroscopy, as a reagent in organic synthesis, and as a chromogenic agent. It could also be used to study the mechanism of action of various organic compounds, or as a tool to detect the presence of certain compounds in a sample. Additionally, further research could be conducted to improve the solubility of 3-E-5-N-B-A in non-polar solvents, or to explore other possible applications.

Synthesis Methods

3-E-5-N-B-A can be synthesized by a variety of methods. The most common method is the reaction of 3-ethoxyphenol with nitric acid, followed by the addition of sodium nitrite. This reaction produces a mixture of 3-E-5-N-B-A and 3-nitrobenzoic acid, which can be separated by distillation. Another method involves the reaction of 3-ethoxyphenol with nitrous acid, followed by the addition of sodium nitrite. This reaction produces only 3-E-5-N-B-A.

properties

IUPAC Name

3-(3-ethoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFKPSTFYVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690038
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-18-9
Record name 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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